

An In-depth Technical Guide on the Energetic Properties of 1,2-Diazidoethane

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Compound of Interest

Compound Name: 1,2-Diazidoethane

Cat. No.: B1593744

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Disclaimer: **1,2-Diazidoethane** is classified as a highly sensitive and dangerous explosive material. Its synthesis, handling, and characterization should only be attempted by trained professionals in specialized laboratories equipped for energetic materials research. The information provided herein is for academic and research purposes only and does not constitute a guide for its production or use. The PubChem database lists **1,2-diazidoethane** as "Forbidden" and "Discontinued (Explosive)," indicating its extreme hazard potential.[1]

Introduction

1,2-Diazidoethane ($C_2H_4N_6$) is a primary explosive belonging to the class of vicinal diazides, characterized by the presence of two azide ($-N_3$) groups on adjacent carbon atoms. This structural motif imparts a high degree of instability and energetic potential to the molecule. The high nitrogen content (74.98% by mass) and the presence of two endoergic azide groups contribute to a large positive heat of formation, which is a key indicator of a compound's energetic nature. Upon decomposition, **1,2-diazidoethane** is expected to release a significant amount of energy, primarily through the exothermic formation of dinitrogen gas (N_2).

Due to its extreme sensitivity and hazardous nature, publicly available quantitative data on the energetic properties of **1,2-diazidoethane** is scarce. Research on such materials is often restricted, and detailed findings are not always published in open literature. This guide, therefore, will provide a comprehensive overview of the expected energetic characteristics of **1,2-diazidoethane** based on the known properties of similar organic azides and the general

principles of energetic materials science. It will also detail the standard experimental protocols used to characterize such materials.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific, publicly available quantitative data for the energetic properties of **1,2-diazidoethane**. Due to its classification as a forbidden and discontinued explosive, such information is likely restricted. Therefore, the following tables are presented as templates that would be used to summarize such data if it were available.

Table 1: Thermochemical and Physical Properties of **1,2-Diazidoethane** (Hypothetical Data)

Property	Value	Units	Method
Molecular Formula	C ₂ H ₄ N ₆	-	-
Molecular Weight	112.09	g/mol	-
Density	Not Available	g/cm ³	Gas Pycnometry
Heat of Formation (ΔH _f [°])	Not Available	kJ/mol	Bomb Calorimetry / Computational
Decomposition Temperature (Td)	Not Available	°C	DSC/TGA (e.g., 5 °C/min)

Table 2: Sensitivity Properties of **1,2-Diazidoethane** (Hypothetical Data)

Property	Value	Units	Method
Impact Sensitivity	Not Available	J	Drop Weight Impact Test (e.g., Bruceton method)
Friction Sensitivity	Not Available	N	BAM Friction Test
Electrostatic Discharge (ESD) Sensitivity	Not Available	J	ESD Sensitivity Test

Table 3: Detonation Properties of **1,2-Diazidoethane** (Hypothetical Data)

Property	Value	Units	Method
Detonation Velocity (VoD)	Not Available	m/s	Detonation Velocity Measurement (e.g., Dautriche method)
Detonation Pressure (PCJ)	Not Available	GPa	Calculated from VoD and density

Synthesis and Decomposition Pathways

The synthesis of **1,2-diazidoethane** is typically achieved through a nucleophilic substitution reaction, where a suitable precursor, such as 1,2-dihaloethane, is reacted with an azide salt.

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References

- 1. 1,2-Diazidoethane | C₂H₄N₆ | CID 61176 - PubChem [pubchem.ncbi.nlm.nih.gov]
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